2-(2-Bromothiazol-5-yl)ethanol CAS 1206886-74-9 properties
2-(2-Bromothiazol-5-yl)ethanol CAS 1206886-74-9 properties
An In-depth Technical Guide to 2-(2-Bromothiazol-5-yl)ethanol (CAS 1206886-74-9)
Introduction: A Versatile Heterocyclic Building Block
2-(2-Bromothiazol-5-yl)ethanol is a functionalized heterocyclic compound featuring a thiazole ring, a core structure of significant interest in the field of medicinal chemistry. The thiazole motif is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3] The presence of both a reactive bromine atom at the 2-position and a primary alcohol on the ethyl side chain at the 5-position makes 2-(2-Bromothiazol-5-yl)ethanol a valuable and versatile building block for the synthesis of more complex molecular architectures and potential drug candidates.
This guide provides a comprehensive technical overview of its properties, a plausible synthetic route, its chemical reactivity, and essential safety information, designed for researchers and scientists in drug discovery and organic synthesis.
Physicochemical & Spectroscopic Profile
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
Physical and Chemical Properties
The fundamental properties of 2-(2-Bromothiazol-5-yl)ethanol are summarized below. Physical properties such as boiling point and melting point are estimates and should be confirmed experimentally.
| Property | Value | Source |
| CAS Number | 1206886-74-9 | [4] |
| Molecular Formula | C₅H₆BrNOS | [4] |
| Molecular Weight | 208.08 g/mol | [4] |
| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | N/A |
| Boiling Point | Predicted: >200 °C (decomposition may occur) | N/A |
| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, DMF, chloroform; sparingly soluble in water | N/A |
| Storage | Sealed in dry, 2-8°C | [4] |
Spectroscopic Analysis
The expected spectroscopic characteristics are derived from the compound's primary functional groups: a 2-bromothiazole ring and a primary ethanol chain.
| Spectroscopy | Expected Features |
| ¹H NMR | δ (ppm) ~7.2-7.5 (s, 1H) : Proton on the thiazole ring (C4-H). δ (ppm) ~3.8-4.0 (t, 2H) : Methylene group adjacent to the hydroxyl (-CH₂OH).[5] δ (ppm) ~2.9-3.1 (t, 2H) : Methylene group adjacent to the thiazole ring (-CH₂-Thiazole). δ (ppm) ~2.0-3.0 (s, broad, 1H) : Hydroxyl proton (-OH), which may exchange with D₂O.[5] |
| ¹³C NMR | δ (ppm) ~140-145 : Quaternary carbon of the C-Br bond (C2). δ (ppm) ~148-152 : Quaternary carbon of the C-S bond (C5). δ (ppm) ~120-125 : Methine carbon on the thiazole ring (C4). δ (ppm) ~60-65 : Carbon of the methylene group adjacent to the hydroxyl (-CH₂OH).[5] δ (ppm) ~30-35 : Carbon of the methylene group adjacent to the thiazole ring (-CH₂-Thiazole). |
| IR (cm⁻¹) | ~3400-3300 (broad) : O-H stretch from the alcohol.[5] ~3100-3000 : C-H stretch (aromatic/heteroaromatic). ~2950-2850 : C-H stretch (aliphatic). ~1550-1450 : C=N and C=C stretching from the thiazole ring. ~1050 (strong) : C-O stretch from the primary alcohol.[5] |
| Mass Spec (MS) | m/z 207/209 : Molecular ion peak (M⁺) showing the characteristic isotopic pattern for bromine (¹:¹ ratio for ⁷⁹Br and ⁸¹Br). m/z 177/179 : Fragment corresponding to the loss of CH₂O (alpha cleavage). m/z 189/191 : Fragment from the loss of H₂O (dehydration).[5] |
Synthesis and Purification
A robust and logical synthetic pathway for 2-(2-Bromothiazol-5-yl)ethanol can be designed based on established organometallic chemistry, specifically the reaction of a lithiated heterocycle with an electrophile.
Proposed Synthetic Pathway
The synthesis can be achieved via a two-step process starting from the commercially available 2-bromothiazole. The key transformation involves a halogen-dance reaction followed by trapping with an electrophile, or direct lithiation and subsequent reaction with ethylene oxide. A plausible route involves the formation of an organolithium species at the 5-position, followed by nucleophilic attack on ethylene oxide.[6]
Caption: Proposed synthesis of 2-(2-Bromothiazol-5-yl)ethanol.
Detailed Experimental Protocol (Prophetic)
This protocol is based on analogous procedures and should be optimized for safety and yield.[6]
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add dry tetrahydrofuran (THF, 10 volumes). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-Butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.2 equivalents) in dry THF at -78 °C to form Lithium diisopropylamide (LDA). After stirring for 30 minutes, add a solution of 2-bromothiazole (1.0 equivalent) in dry THF dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture for 1-2 hours to ensure complete formation of the 2-bromo-5-lithiothiazole intermediate.
-
Reaction with Electrophile: Add a solution of ethylene oxide (1.5 equivalents) in dry THF to the reaction mixture at -78 °C. The ethylene oxide should be handled with extreme care due to its toxicity and volatility.
-
Quenching: Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification Protocol
Purification of the crude product is essential to remove unreacted starting materials and byproducts.
-
Technique: Flash column chromatography is recommended.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is a suitable solvent system. The polarity can be adjusted based on TLC analysis.
-
Procedure:
-
Dissolve the crude oil in a minimal amount of dichloromethane.
-
Adsorb the crude product onto a small amount of silica gel and dry it.
-
Load the dried silica onto a pre-packed silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC and combine those containing the pure product.
-
Evaporate the solvent from the combined fractions to yield the purified 2-(2-Bromothiazol-5-yl)ethanol.
-
Chemical Reactivity and Synthetic Potential
The molecule's structure offers two primary sites for chemical modification, making it a highly adaptable intermediate.
Core Reactivity
-
C2-Bromine Atom: The bromine atom on the electron-deficient thiazole ring is an excellent leaving group. It is susceptible to various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira) to form C-C, C-N, or C-S bonds.[7] It can also undergo nucleophilic aromatic substitution.[8]
-
Primary Hydroxyl Group: The ethanol side chain's hydroxyl group can undergo standard alcohol reactions, including:
-
Oxidation: To form the corresponding aldehyde or carboxylic acid.
-
Esterification: Reaction with carboxylic acids or acid chlorides to form esters.
-
Etherification: To form ethers.
-
Conversion to a Leaving Group: Activation (e.g., tosylation, mesylation) followed by nucleophilic substitution.
-
Caption: Key reactivity hubs of 2-(2-Bromothiazol-5-yl)ethanol.
Application in Medicinal Chemistry
This compound serves as a key intermediate for synthesizing derivatives for high-throughput screening. By modifying the C2 position with various aryl or alkyl groups via cross-coupling and functionalizing the hydroxyl group, a diverse chemical library can be rapidly generated. Given the established biological importance of the 2-substituted thiazole scaffold, these derivatives are promising candidates for drug discovery programs targeting cancer, infectious diseases, and inflammatory conditions.[1][2]
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for 2-(2-Bromothiazol-5-yl)ethanol should be consulted before use. The following information is based on general best practices and data from structurally related compounds.[9][10][11]
| Category | Recommendation |
| Hazard Assessment | Potential Hazards: Harmful if swallowed, in contact with skin, or inhaled.[10] May cause serious eye and skin irritation.[10][11] May cause an allergic skin reaction.[11] |
| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood.[12] Avoid breathing vapor or mist. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12][13] |
| Storage | Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated place.[4] Keep away from oxidizing agents, strong acids, and bases.[14] |
| Spill & Disposal | Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for chemical waste.[14] Dispose of waste according to local, state, and federal regulations. |
Conclusion
2-(2-Bromothiazol-5-yl)ethanol (CAS 1206886-74-9) is a strategically designed chemical building block with significant potential for applications in organic synthesis and drug discovery. Its dual functionality—a modifiable bromine atom and a versatile primary alcohol—provides researchers with a powerful tool for constructing novel and complex molecules. With careful handling and an understanding of its chemical reactivity, this compound can serve as a valuable starting point for developing next-generation therapeutics.
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- MDPI. (2026, February 18). Electrochemistry Carboxylation of Bromothiazoles with CO 2 : An Environmentally Friendly Synthesis of Thiazole Carboxylic Acids.
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